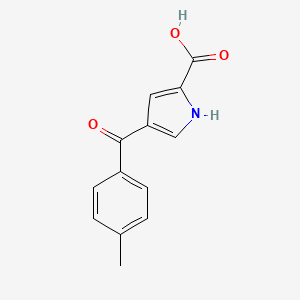

4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid

Description

Properties

IUPAC Name |

4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-8-2-4-9(5-3-8)12(15)10-6-11(13(16)17)14-7-10/h2-7,14H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYIMZHXXGPZGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Introduction of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be introduced through Friedel-Crafts acylation. This involves the reaction of the pyrrole with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Carboxylation: The carboxylic acid group can be introduced through carboxylation of the pyrrole ring using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products

Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different fields:

Organic Synthesis

- Building Block : It serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile in creating novel compounds.

Biological Research

- Antimicrobial Activity : Preliminary studies suggest that 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Research indicates potential anticancer activity through mechanisms involving the activation of apoptotic pathways. Its derivatives have shown selective activity against melanoma cell lines, with IC50 values indicating effective concentrations for therapeutic action .

Medicinal Chemistry

- Drug Development : The compound has been explored as a potential drug candidate due to its interaction with biological targets, particularly in inhibiting enzymes associated with cancer pathways. The unique structural features contribute to its bioactivity and therapeutic potential .

Material Science

- Polymer and Dye Applications : It is utilized in developing materials with specific properties, such as polymers and dyes, due to its structural characteristics that allow for functionalization and modification.

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural Comparison

Key Observations :

- Steric Effects : Compound 8h incorporates a 4-methylbenzyl group at position 1, increasing steric bulk compared to the parent compound. This may reduce solubility but enhance binding specificity .

- Electron-Withdrawing Groups : The trifluoromethyl group in 183 and 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid enhances lipophilicity and metabolic stability, which are advantageous for pharmacokinetics .

- Halogen Substitution : The 3-chlorophenyl group in 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid improves binding affinity to hydrophobic pockets in biological targets, a common strategy in drug design .

Formulation and Stability

- Ester Derivatives : Ethyl esters (e.g., 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic acid ethyl ester , ) act as prodrugs, contrasting with the carboxylic acid’s direct activity .

Biological Activity

4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid (CAS No. 886361-19-9) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a 4-methylbenzoyl group and a carboxylic acid moiety, which contributes to its biological properties. The structural formula can be represented as follows:

Pharmacological Effects

Research has indicated that this compound exhibits various pharmacological activities:

- Norepinephrine Reuptake Inhibition : The compound has been shown to inhibit norepinephrine reuptake, which may have implications for treating disorders related to norepinephrine dysregulation, such as depression and anxiety disorders .

- 5-HT Receptor Modulation : It also interacts with serotonin receptors, specifically inhibiting the reuptake of serotonin (5-HT), suggesting potential applications in mood regulation and anxiety management .

- Opioid Receptor Interaction : The compound demonstrates activity against opioid receptors, indicating a possible role in pain management therapies .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of pyrrole-2-carboxamides have shown significant anti-tuberculosis (anti-TB) activity with minimal cytotoxicity. Compounds derived from this scaffold exhibited minimum inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis .

The mechanisms through which this compound exerts its biological effects involve:

- Receptor Binding : The compound binds to specific receptors (norepinephrine and serotonin receptors), modulating their activity and influencing neurotransmitter dynamics in the brain .

- Inhibition of Mycolic Acid Biosynthesis : In anti-TB applications, the compound targets MmpL3, an essential transporter in mycobacterial cell wall synthesis, thereby disrupting bacterial growth .

Research Findings and Case Studies

Safety Profile and Toxicity

The safety profile of this compound has been assessed in various studies. Most derivatives exhibit low cytotoxicity with IC50 values greater than 64 μg/mL, indicating a favorable therapeutic index for potential drug development applications .

Q & A

Q. What are the key synthetic strategies for introducing the 4-methylbenzoyl group onto the pyrrole ring in 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid?

The synthesis typically involves coupling a pre-functionalized pyrrole derivative with a 4-methylbenzoyl chloride or activated ester. For example, analogous protocols (e.g., benzoylation of pyrrole carboxylic acids) use nucleophilic aromatic substitution or Friedel-Crafts acylation under controlled conditions . Optimization may require inert atmospheres (e.g., N₂) and catalysts like Lewis acids (e.g., AlCl₃) to enhance regioselectivity. Reaction monitoring via TLC or HPLC is critical to avoid over-acylation .

Q. How can researchers characterize the regiochemistry and purity of this compound?

Advanced spectroscopic techniques are essential:

- ¹H/¹³C NMR : Key signals include the pyrrole ring protons (δ 6.5–7.5 ppm) and the methylbenzoyl group (δ 2.4 ppm for CH₃, δ 7.2–7.8 ppm for aromatic protons). Downfield shifts in the carboxylic acid proton (δ ~12–13 ppm) confirm deprotonation .

- HPLC-MS : Quantify purity (>95%) and confirm molecular ion peaks (e.g., [M+H]+) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What solvent systems are optimal for recrystallizing this compound?

Polar aprotic solvents like DMF or DMSO are effective for dissolving the compound, while gradual addition of a non-polar solvent (e.g., hexane or ethyl acetate) induces crystallization. Slow cooling (0.5°C/min) minimizes impurities .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., enzymes in inflammatory pathways). For instance, analogs with trifluoromethyl groups show enhanced binding to cyclooxygenase-2 (COX-2) via hydrophobic interactions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Variable Temperature NMR : Detect dynamic processes (e.g., rotameric equilibria of the benzoyl group) that cause peak broadening .

- 2D-COSY/HSQC : Assign coupling networks and verify connectivity between pyrrole and benzoyl moieties .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., para vs. meta substitution on benzoyl) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetics?

- Substituent Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

- Prodrug Strategies : Esterify the carboxylic acid to improve oral bioavailability, as seen in ethyl ester analogs .

- LogP Optimization : Balance hydrophilicity (e.g., via methyl groups) to enhance blood-brain barrier penetration for CNS targets .

Methodological Considerations

Q. What protocols mitigate side reactions during benzoylation of pyrrole derivatives?

- Temperature Control : Maintain <50°C to prevent polymerization of the benzoyl chloride.

- Protecting Groups : Use tert-butyl esters to shield the carboxylic acid during acylation, followed by acidic deprotection (e.g., TFA) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .

Q. How do researchers validate the biological activity of this compound in enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.